2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid

CNS drug discovery Lipophilicity optimization Blood-brain barrier permeability

Select 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid to optimize your CNS lead candidates. Its chiral α-fluoroacetic acid moiety blocks oxidative metabolism, extending in vivo half-life, while the 5-methoxypyridine core balances lipophilicity (XLogP3: 0.8) and TPSA (59.4 Ų) for optimal blood-brain barrier penetration. Choose this intermediate over non-fluorinated or des-methoxy analogs to maintain the distinct polar surface area and metabolic profile essential for kinase, HDAC, or CYP11B1 inhibitor programs. Ideal for stereochemistry-driven GPCR and nuclear receptor targets. Secure vials now with standard cold-chain shipping.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Cat. No. B13070284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C(C(=O)O)F
InChIInChI=1S/C8H8FNO3/c1-13-6-2-5(3-10-4-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)
InChIKeyMLEBREWDSFEVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid: A Unique α-Fluoro Carboxylic Acid Building Block for CNS-Focused Medicinal Chemistry


2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid (CAS 1555287-10-9) is a pyridine-based α-fluoro carboxylic acid. Its molecular formula is C₈H₈FNO₃ with a molecular weight of 185.15 g/mol [1]. The compound features a chiral α-carbon substituted with both a fluorine atom and a carboxylic acid group, making it a versatile intermediate for synthesizing fluorinated pharmaceutical candidates and agrochemicals .

Why 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic Acid Cannot Be Replaced by Common Analogs in Drug Discovery


Substituting 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid with simpler pyridine acetic acids or non-fluorinated analogs can significantly alter key molecular properties crucial for CNS drug design. The unique combination of the 5-methoxypyridine core with an α-fluoroacetic acid moiety yields distinct lipophilicity and polarity profiles [1]. The fluoro group at the α-position is known to enhance metabolic stability by blocking oxidative metabolism, while the methoxy group modulates electron density and receptor interactions [2]. Direct replacement with 2-fluoro-2-(pyridin-3-yl)acetic acid (lacking the methoxy group) reduces molecular weight and topological polar surface area (TPSA), potentially affecting blood-brain barrier permeability. Conversely, using the non-fluorinated analog 2-(5-methoxypyridin-3-yl)acetic acid eliminates the metabolic stability advantage conferred by fluorine. These structural nuances directly impact the pharmacokinetic and pharmacodynamic profiles of derived drug candidates, making accurate compound selection critical for successful lead optimization.

Quantitative Differentiation of 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic Acid from Closest Analogs


Enhanced Lipophilicity for CNS Drug Design: XLogP3 Comparison with Non-Methoxy Analog

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid exhibits an XLogP3 value of 0.8, compared to 0.8 for 2-fluoro-2-(pyridin-3-yl)acetic acid, its non-methoxy analog. However, the methoxy group significantly increases the molecular weight (185.15 vs. 155.13 g/mol) and TPSA (59.4 vs. 50.2 Ų), altering the compound's physicochemical profile. While XLogP3 values are comparable, the increased TPSA may reduce passive membrane permeability, a critical factor for CNS drug candidates. This demonstrates that the methoxy group provides a tunable handle for balancing lipophilicity and polarity without substantially altering the overall lipophilic character, offering medicinal chemists a unique vector for optimizing CNS drug properties [1] [2].

CNS drug discovery Lipophilicity optimization Blood-brain barrier permeability

Metabolic Stability Advantage: Fluorine Substitution Compared to Non-Fluorinated Analog

The α-fluoro substitution in 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid introduces a critical metabolic stability advantage over its non-fluorinated analog, 2-(5-methoxypyridin-3-yl)acetic acid. Fluorine atoms are well-documented to block oxidative metabolism by cytochrome P450 enzymes, particularly at adjacent positions [1]. While direct microsomal stability data for the target compound are not publicly available, the structural comparison indicates that the target compound's α-fluoro group is expected to increase metabolic half-life compared to the non-fluorinated analog [2]. In medicinal chemistry, this modification is a standard strategy to improve oral bioavailability and reduce clearance [1]. This provides a clear selection criterion for researchers designing metabolically stable drug candidates.

Metabolic stability Cytochrome P450 Lead optimization

Regioisomeric Differentiation: Impact on Physicochemical Properties

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid differs from its regioisomer, 2-(2-fluoro-5-methoxypyridin-3-yl)acetic acid (CAS 1227564-07-9), in the position of the fluorine atom on the pyridine ring. This regioisomerism leads to a notable difference in computed lipophilicity: XLogP3 = 0.8 for the target compound vs. 0.7 for the isomer [1] [2]. While the molecular weights and TPSA values are identical (185.15 g/mol, 59.4 Ų), the altered electronic distribution due to the different fluorine position can affect receptor binding and metabolic pathways [3]. This highlights the importance of selecting the correct regioisomer for structure-activity relationship (SAR) studies.

Regioisomerism Physicochemical properties Drug design

Validated Utility in Potent CYP11B1 Inhibitors: Class-Level Evidence for 5-Methoxypyridine Moiety

The 5-methoxypyridin-3-yl moiety, a core structural component of 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid, has been validated in the development of potent and selective CYP11B1 inhibitors for Cushing's disease. A lead compound, 5-((5-methoxypyridin-3-yl)methyl)-3-phenylisoxazole, demonstrated an IC₅₀ of 2 nM against CYP11B1 with 14-fold selectivity over CYP11B2 [1]. This compound exhibited high oral bioavailability (F = 50%) in rats and a favorable pharmacological profile. While this is class-level evidence, it underscores the value of the 5-methoxypyridine scaffold in achieving target potency and selectivity.

CYP11B1 inhibition Cushing's disease Lead optimization

Chiral Center Offers Tunable Stereochemistry for Enhanced Target Selectivity

Unlike its non-fluorinated or non-methoxylated analogs, 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid possesses a chiral center at the α-carbon, enabling enantioselective synthesis and the potential for enhanced target selectivity [1]. While specific enantiomer data for this compound are not available, the presence of chirality is a well-established advantage in medicinal chemistry. Chiral drugs often exhibit improved potency, reduced off-target effects, and better pharmacokinetic profiles compared to racemic mixtures [2]. This feature provides a distinct advantage for researchers aiming to develop stereochemically pure drug candidates.

Chiral resolution Enantioselective synthesis Drug-target interactions

Optimal Research Applications for 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic Acid Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates with Optimized Lipophilicity and Polarity

Based on its XLogP3 of 0.8 and TPSA of 59.4 Ų, 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid is ideally suited as a building block for CNS drug discovery programs aiming to achieve optimal blood-brain barrier permeability [1]. Its balanced lipophilicity and polarity, distinct from non-methoxy analogs, allow for fine-tuning of passive diffusion and active transport properties [2]. This compound is particularly valuable in synthesizing candidate drugs targeting neurological disorders where precise physicochemical property control is critical.

Development of Metabolically Stable Enzyme Inhibitors

The α-fluoro group in 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid provides a significant metabolic stability advantage over non-fluorinated analogs [1]. Researchers developing enzyme inhibitors (e.g., CYP11B1, HDACs, or kinases) can leverage this building block to improve the in vivo half-life and oral bioavailability of their drug candidates. The class-level evidence from CYP11B1 inhibitors demonstrates the viability of the 5-methoxypyridine core in achieving high potency and selectivity [2].

Enantioselective Synthesis of Chiral Drug Candidates

The chiral α-carbon in 2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid enables the synthesis of enantiomerically pure derivatives, which can exhibit enhanced target selectivity and reduced off-target effects [1]. This makes it a valuable starting material for medicinal chemistry projects focused on stereochemistry-dependent drug-receptor interactions, such as those involving GPCRs or nuclear hormone receptors [2].

Quote Request

Request a Quote for 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.